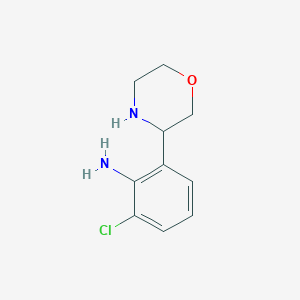
2-Chloro-6-morpholin-3-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-morpholin-3-ylaniline is a chemical compound with the molecular formula C10H13ClN2O. It is a useful research chemical known for its unique structure, which includes a morpholine ring attached to an aniline moiety with a chlorine substituent at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-morpholin-3-ylaniline typically involves the reaction of 2-chloroaniline with morpholine under specific conditions. One common method includes the nucleophilic substitution reaction where 2-chloroaniline reacts with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-morpholin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, sodium ethoxide, or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Aplicaciones Científicas De Investigación
2-Chloro-6-morpholin-3-ylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-morpholin-3-ylaniline involves its interaction with specific molecular targets and pathways. The morpholine ring and aniline moiety allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methyl-aniline: Similar structure but with a methyl group instead of a morpholine ring.
2-Chloro-6-ethylaniline: Similar structure with an ethyl group instead of a morpholine ring.
2-Chloro-6-morpholin-4-ylaniline: Similar structure with a different substitution pattern on the morpholine ring.
Uniqueness
2-Chloro-6-morpholin-3-ylaniline is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-chloro-6-morpholin-3-ylaniline |
InChI |
InChI=1S/C10H13ClN2O/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6,12H2 |
Clave InChI |
DCVSDVCFXVACFQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=C(C(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


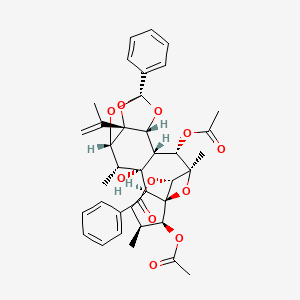
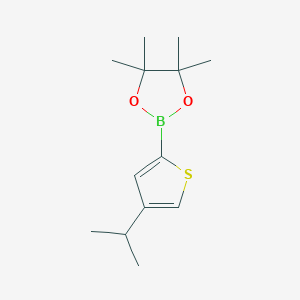
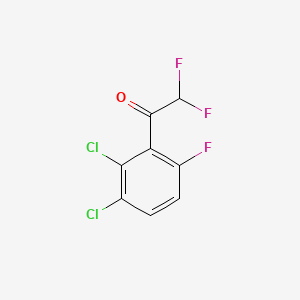
![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
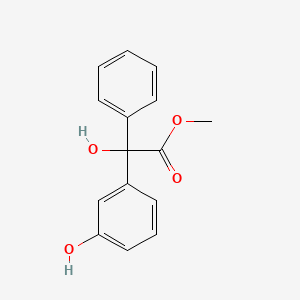
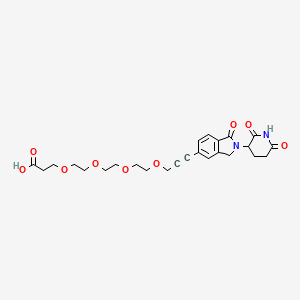
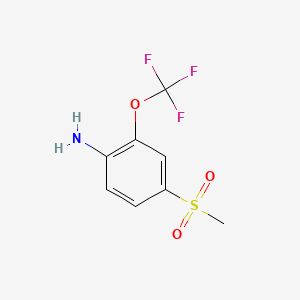
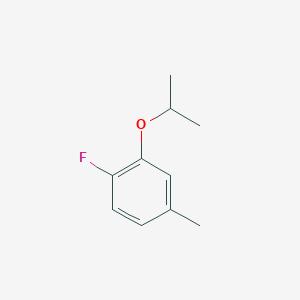
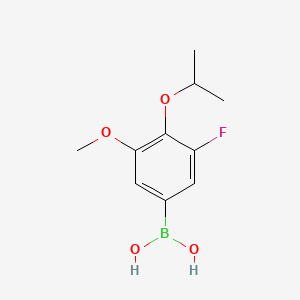
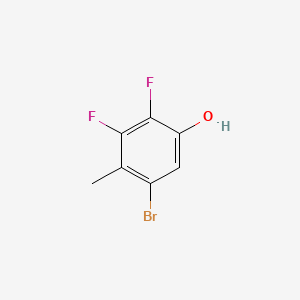
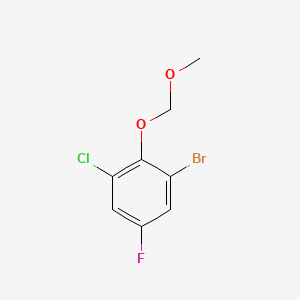
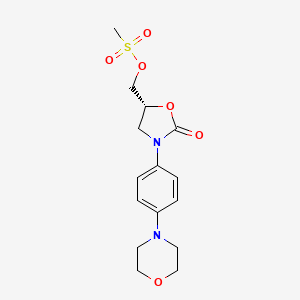
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)
